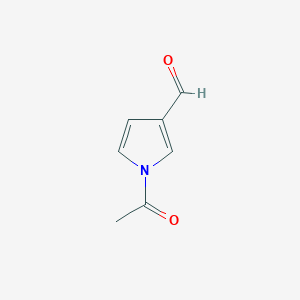

1-Acetyl-1H-pyrrole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

1-acetylpyrrole-3-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c1-6(10)8-3-2-7(4-8)5-9/h2-5H,1H3 |

InChI Key |

VRVMQXIVOQHVJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC(=C1)C=O |

Origin of Product |

United States |

Reactivity and Organic Transformations of 1 Acetyl 1h Pyrrole 3 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group at the C-3 position of the pyrrole (B145914) ring is a primary site for a variety of chemical reactions, most notably nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The subsequent protonation of the resulting alkoxide yields an alcohol. The reactivity of the aldehyde can be influenced by both steric and electronic factors.

Common nucleophilic addition reactions involving aldehydes like 1-Acetyl-1H-pyrrole-3-carbaldehyde include:

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com The reaction of a pyrrole carboxaldehyde with a Wittig reagent can proceed to afford a one-carbon homologated product. clockss.org

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles can add to the aldehyde to form secondary alcohols after an aqueous workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) to the aldehyde results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon.

The outcomes of these reactions are generally predictable based on the established principles of aldehyde chemistry. Below is a table summarizing these transformations.

| Reaction Type | Reagent(s) | Product Type |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Organolithium Reaction | Organolithium Reagent (e.g., n-BuLi) | Secondary Alcohol |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin |

Schiff Base Formation and Subsequent Condensations

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is characterized by the formation of a carbon-nitrogen double bond. acs.org The process is typically catalyzed by either acid or base and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases derived from heterocyclic aldehydes are of significant interest in coordination chemistry and medicinal chemistry due to their ability to form stable metal complexes and exhibit a wide range of biological activities. acs.orgthieme-connect.deuou.ac.in For instance, Schiff bases can be synthesized by the condensation of various aromatic amines with aromatic aldehydes. thieme-connect.de

Furthermore, the aldehyde can react with compounds containing active methylene (B1212753) groups (compounds with a CH₂ group flanked by two electron-withdrawing groups) in Knoevenagel-type condensations. researchcommons.orgacgpubs.org These reactions, often catalyzed by a weak base like piperidine (B6355638), lead to the formation of a new carbon-carbon double bond. acgpubs.org

| Reactant | Reaction Type | Product |

| Primary Amine (R-NH₂) | Schiff Base Formation | Imine (Pyrrole-CH=N-R) |

| Active Methylene Compound (Z-CH₂-Z') | Knoevenagel Condensation | Pyrrole-CH=C(Z)(Z') |

Reactivity of the N-Acetyl Group

The N-acetyl group plays a crucial role in modulating the electronic properties of the pyrrole ring and can itself be a site of chemical transformation.

Hydrolytic Stability and Removal

The N-acetyl group is an amide functionality and, as such, exhibits a degree of hydrolytic stability. N-acetylpyrrole is noted to be essentially unreactive to hydrolysis in neutral water at room temperature. msu.edu However, under basic conditions, such as basic hydrolysis, the N-acetyl group can be removed to yield the corresponding N-H pyrrole. nih.govbath.ac.uk This deprotection is a common strategy in the synthesis of pyrrole derivatives. The removal of other N-protecting groups, such as N-alkoxycarbonyl groups, can also be achieved under specific conditions, for example, using zinc in acetic acid for an N-Troc group or piperidine for an N-Fmoc group. nih.govbath.ac.uk

Modifications and Derivatizations at the N-Position

Direct modification of the N-acetyl group itself, without its complete removal, is not a commonly reported transformation. The primary reactivity at the nitrogen position of pyrroles involves the introduction or removal of protecting groups. For instance, N-acylation of pyrroles can be achieved using reagents like acetic anhydride (B1165640). msu.edu However, once the N-acetyl group is in place, further derivatization typically focuses on other parts of the molecule.

Electrophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is prone to electrophilic substitution. mdpi.com The regioselectivity of these reactions is influenced by the existing substituents. The N-acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrole. Electrophilic substitution on pyrrole generally occurs preferentially at the C-2 (alpha) position due to the greater stabilization of the cationic intermediate. msu.eduuop.edu.pk When the C-2 positions are blocked, substitution may occur at the C-3 (beta) position.

In this compound, the C-1 and C-3 positions are already substituted. The remaining open positions for electrophilic attack are C-2, C-4, and C-5. The directing effects of the N-acetyl (deactivating) and C-3-formyl (deactivating) groups will influence the position of further substitution.

Common electrophilic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) onto the pyrrole ring. libretexts.org The halogenation of N-methylbipyrroles in the presence of an oxidant can lead to a mixture of chlorinated and brominated products. nih.gov The bromination of 3-acetylpyrroles with copper(II) bromide has been shown to result in nuclear monobromination. researchgate.net

Nitration: The introduction of a nitro group (-NO₂) onto the ring. Nitration of pyrrole can be achieved with a cold solution of nitric acid in acetic anhydride. uop.edu.pk

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the aromatic ring using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a substituted amide like DMF). thieme-connect.deijpcbs.com This reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net Formylation of thienylpyrroles occurs preferentially on the more electron-rich pyrrole ring. thieme-connect.de

Derivatization Strategies for Structural Diversification

This compound is a valuable scaffold for generating diverse molecular architectures. Its functional groups offer multiple points for modification, enabling the synthesis of a broad spectrum of more complex molecules. Key derivatization strategies include condensation reactions, cyclizations to form new heterocyclic systems, and functional group interconversions.

The aldehyde at the C-3 position is a primary site for derivatization. It readily undergoes condensation reactions with various carbon and nitrogen nucleophiles. For instance, reaction with aminophenyl ethanone (B97240) derivatives can furnish 1-aroylmethylpyrroles, which are important precursors for complex natural products like Lamellarins. semanticscholar.org Similarly, condensation with hydrazides can produce imine intermediates that undergo subsequent oxidative cyclization to form pyrrole-ligated 1,3,4-oxadiazoles. researchgate.net The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, represents another powerful tool for extending the carbon framework from the C-3 position. nsf.gov

The bifunctional nature of the molecule, possessing both an aldehyde and a ketone (from the acetyl group), allows for the construction of fused ring systems. These dicarbonyl functionalities can participate in Paal-Knorr type reactions with amines or hydrazines to construct new heterocyclic rings fused to the pyrrole core. sci-hub.seresearchgate.net For example, intramolecular cyclization of 1-aroylmethylpyrroles can lead to the formation of pyrrolobenzodiazocine systems. semanticscholar.org

Furthermore, the existing functional groups can be converted to others to open up new synthetic pathways. The carbaldehyde group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165), providing a nucleophilic site for further reactions. semanticscholar.org This transformation yields derivatives such as 1-(2-aminophenyl)-2-[4-bromo-2-(hydroxymethyl)-1Η-pyrrol-1-yl]ethanol. semanticscholar.org Conversely, oxidation of the aldehyde would yield a carboxylic acid, another versatile functional group for derivatization, such as amide bond formation. nsf.gov

The pyrrole ring itself can be functionalized. For instance, Suzuki coupling reactions with aryl boronic acids can introduce aryl substituents onto the ring, as demonstrated in the synthesis of 2-aryl-substituted pyrrole compounds. google.com

Table 1: Examples of Derivatization Reactions

| Starting Material Class | Reagent(s) | Reaction Type | Product Class | Reference(s) |

|---|---|---|---|---|

| Pyrrole-3-carbaldehyde | 2-Bromo-1-(2-aminophenyl)ethan-1-one, K₂CO₃, DMF | Alkylation & Condensation | 1-Aroylmethylpyrroles | semanticscholar.org |

| Pyrrole-carbaldehyde | Benzohydrazide, I₂ | Condensation & Oxidative Cyclization | Pyrrole-ligated 1,3,4-oxadiazoles | researchgate.net |

| Pyrrole-3-carbaldehyde | Sodium borohydride | Reduction | Pyrrole-3-methanol | semanticscholar.org |

| 5-Bromopyrrole-3-formaldehyde | 2-Fluorobenzeneboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki Coupling | 5-Aryl-pyrrole-3-carbaldehyde | google.com |

| Pyrrole-3-carbaldehyde | Primary amines, 1,3-dicarbonyl compounds | Multicomponent Reaction (e.g., Paal-Knorr) | Fused Pyrrole Heterocycles | sci-hub.seresearchgate.net |

Chemo- and Regioselectivity in Synthetic Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthetic transformations. The molecule contains two electrophilic carbonyl carbons (one aldehyde, one ketone) and several potentially reactive positions on the pyrrole ring (C-2, C-4, C-5).

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the aldehyde group is generally more reactive towards nucleophiles than the ketone of the acetyl group. This inherent difference allows for selective transformations. For example, reduction with sodium borohydride can selectively reduce the aldehyde to an alcohol while leaving the acetyl group intact. semanticscholar.org Similarly, in iminium catalysis, the aldehyde can be selectively activated to participate in reactions like Friedel-Crafts alkylations, without involving the less reactive ketone. diva-portal.org In some cycloaddition reactions, the formyl group can remain completely intact, acting as a spectator group while the reaction occurs elsewhere on the molecule, demonstrating high chemoselectivity. acs.org

Regioselectivity , the control of reaction at different positions of the pyrrole ring, is also a key aspect. The N-acetyl and C-3 formyl groups are both electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. However, they also direct incoming electrophiles to specific positions. The formyl group at C-3 can act as a directing group in palladium-catalyzed C-H arylation reactions, controlling where new carbon-carbon bonds are formed on the heterocyclic ring. nih.gov

The synthesis of substituted pyrroles often involves controlling the position of acylation. The acylation of 1-(phenylsulfonyl)pyrrole (B93442) can yield either 2-acyl or 3-acyl derivatives depending on the Lewis acid catalyst used (BF₃·OEt₂ vs. AlCl₃). researchgate.net Furthermore, 2-acylpyrroles can be rearranged to the more stable 3-acyl isomers under acidic conditions, providing a method to control the final regiochemical outcome. researchgate.netmdpi.com In reactions like the addition of tetracyanoethylene (B109619) to substituted pyrroles, high regioselectivity is observed, leading to substitution at the C-3 position. researchgate.net The choice of catalyst can be a powerful tool to switch the regioselectivity of a reaction entirely, leading to completely different product scaffolds, such as pyrroles or isoquinolines, from the same starting materials. acs.org

Table 2: Factors Influencing Selectivity in Pyrrole Chemistry

| Selectivity Type | Influencing Factor | Example Reaction | Outcome | Reference(s) |

|---|---|---|---|---|

| Chemoselectivity | Inherent Reactivity (Aldehyde > Ketone) | Reduction with NaBH₄ | Selective reduction of the C-3 aldehyde to an alcohol. | semanticscholar.org |

| Chemoselectivity | Catalyst | Iminium Catalysis | Selective activation of the aldehyde for nucleophilic attack. | diva-portal.org |

| Regioselectivity | Lewis Acid Catalyst | Acylation of 1-(phenylsulfonyl)pyrrole | BF₃·OEt₂ gives 2-acyl; AlCl₃ gives 3-acyl products. | researchgate.net |

| Regioselectivity | Reaction Conditions (Acid) | Isomerization | Acid-mediated rearrangement of 2-acylpyrroles to 3-acylpyrroles. | researchgate.netmdpi.com |

| Regioselectivity | Directing Group | C-H Arylation | The C-3 formyl group directs arylation to a specific position on the ring. | nih.gov |

| Regioselectivity | Catalyst System | Annulation Reactions | Switching from a Cu to a Rh catalyst can change the reaction pathway from a [3+2] to a [4+2] annulation. | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

A ¹H NMR spectrum of 1-Acetyl-1H-pyrrole-3-carbaldehyde would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide crucial information about the electronic environment and connectivity of the protons. However, no specific experimental ¹H NMR data for this compound has been found in the searched literature.

Similarly, a ¹³C NMR spectrum would reveal a peak for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, methyl), providing a carbon backbone map of the molecule. No published ¹³C NMR data for this compound could be retrieved.

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over two or three bonds, respectively. These 2D NMR experiments are invaluable for unambiguously assembling the molecular structure. There is no specific literature detailing the use of these advanced techniques for the structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate. This provides information on the functional groups present.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the acetyl and aldehyde functions, as well as C-H and C-N stretching and bending vibrations associated with the pyrrole (B145914) ring. Specific experimental FT-IR data for this compound is not available in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₇H₇NO₂), the molecular weight is 137.14 g/mol . High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can verify the exact mass of the molecular ion. rsc.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of this compound is expected to proceed through characteristic losses of its functional groups. The primary fragmentation pathways would likely involve:

Loss of the acetyl group: Cleavage of the N-CO bond would result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), a common fragmentation for N-acetyl compounds, leading to a significant fragment ion. Alternatively, loss of the acetyl radical (•COCH₃, 43 Da) would generate an ion at m/z 94.

Loss of the formyl group: Cleavage of the C-CHO bond can lead to the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da). The loss of the formyl radical from the molecular ion would produce a fragment at m/z 108.

Decarbonylation: Following the initial fragmentation, subsequent loss of carbon monoxide (CO, 28 Da) from either the acetyl or formyl group is a common pathway for carbonyl-containing compounds. For instance, the fragment at m/z 108 could lose CO to yield a fragment at m/z 80.

The analysis of analogous compounds, such as 2-acetylpyrrole, shows a characteristic top peak corresponding to the loss of a methyl group from the acetyl moiety, followed by the loss of CO. nih.gov Similarly, studies on 1H-pyrrole-2-carbaldehyde provide insight into the fragmentation of the formyl-substituted pyrrole ring. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Description |

| 137 | [C₇H₇NO₂]⁺ | Molecular Ion [M]⁺ |

| 108 | [M - CHO]⁺ | Loss of the formyl radical |

| 94 | [M - COCH₃]⁺ | Loss of the acetyl radical |

| 80 | [M - CHO - CO]⁺ | Subsequent loss of carbon monoxide |

This table is based on theoretical fragmentation patterns and data from analogous structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, extensive crystallographic data on closely related substituted pyrroles allow for a detailed prediction of its structural characteristics. acs.orgcdnsciencepub.comnih.govresearchgate.net

The presence of two electron-withdrawing groups (EWG), the N-acetyl and the C-3 carbaldehyde, is expected to significantly influence the electronic distribution and geometry of the pyrrole ring. acs.orgresearchgate.net Studies on other N-substituted pyrroles show that EWGs decrease the aromaticity of the ring. acs.org This effect manifests as a lengthening of the N1-C2 and N1-C5 bonds and a shortening of the C2-C3 and C4-C5 bonds compared to unsubstituted pyrrole. acs.org

A crystallographic study of the isomeric compound, 4-Acetyl-1H-pyrrole-2-carbaldehyde, reveals that the molecule is nearly planar. nih.gov The pyrazole (B372694) ring in that structure makes small dihedral angles with the aldehyde and acetyl groups. nih.gov For this compound, a similar planarity is expected, stabilized by conjugation.

In the solid state, intermolecular interactions would play a key role in defining the crystal lattice. Based on the structure of 4-Acetyl-1H-pyrrole-2-carbaldehyde, it is highly probable that the crystal structure of the title compound is determined by hydrogen bonding. nih.gov Weak C—H···O interactions involving the aldehyde and acetyl oxygen atoms would likely assemble the molecules into chains or sheets. nih.govuni-regensburg.de

Table 2: Predicted Crystallographic Parameters for this compound (based on 4-Acetyl-1H-pyrrole-2-carbaldehyde)

| Parameter | Predicted Value/Feature | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | uni-regensburg.de |

| Key Interactions | C—H···O hydrogen bonds | nih.gov |

| Molecular Geometry | Approximately planar | cdnsciencepub.comnih.gov |

| Effect of EWGs | Altered pyrrole ring bond lengths, decreased aromaticity | acs.org |

This table presents predicted data based on the analysis of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The technique is particularly sensitive to conjugated systems and chromophores. The molecule this compound contains several chromophores: the pyrrole ring, the carbonyl group of the acetyl moiety, and the carbonyl group of the carbaldehyde moiety.

The UV-Vis spectrum is expected to be dominated by intense absorption bands corresponding to π → π* transitions associated with the conjugated system of the pyrrole ring and the attached carbonyl groups. The lone pairs on the oxygen atoms of the carbonyl groups can also give rise to weaker n → π* transitions, which typically appear at longer wavelengths (lower energy).

Theoretical studies using time-dependent density functional theory (TD-DFT) on analogous molecules like 1-acetyl-3-indolecarboxaldehyde have been used to simulate UV-Vis spectra and analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net Such calculations help in assigning the observed absorption bands to specific electronic transitions. researchgate.netbohrium.com The solvent used can also influence the position of the absorption maxima (λmax), particularly for n → π* transitions.

Experimental work on similar pyrrole derivatives confirms that these compounds are spectroscopically active in the UV region. rsc.orgtandfonline.com The conjugation between the pyrrole ring and the two carbonyl groups in this compound would likely result in a complex spectrum with multiple absorption bands in the 200-400 nm range.

Theoretical and Computational Chemistry Investigations of 1 Acetyl 1h Pyrrole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1-Acetyl-1H-pyrrole-3-carbaldehyde, DFT calculations, likely employing a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), would be used to perform geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. The resulting optimized geometry is crucial for predicting other molecular properties accurately.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as the one connecting the acetyl group to the pyrrole (B145914) ring, suggests that this compound can exist in different conformations. A conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis would identify the most stable conformation(s) of the molecule in the gas phase.

Electronic Properties and Bonding Features

The electronic properties of a molecule govern its reactivity and interactions with other molecules. Computational methods provide a detailed picture of how electrons are distributed and how they behave.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, providing insights into potential intramolecular charge transfer processes.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of positive and negative electrostatic potential. Red, for instance, typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, the ESP map would highlight the electronegative oxygen atoms of the acetyl and carbaldehyde groups as regions of high negative potential. This analysis is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum simulation would correspond to the different bond stretching and bending modes within the molecule. Similarly, predicted NMR chemical shifts would provide information about the chemical environment of each atom.

Applications in Diverse Areas of Organic and Material Science Research

Role as a Key Intermediate in Complex Organic Synthesis

1-Acetyl-1H-pyrrole-3-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a pyrrole (B145914) ring with both an acetyl and a carbaldehyde group, provides multiple reactive sites for further chemical transformations. evitachem.comchemimpex.com The acetyl group at the nitrogen atom modulates the electron density of the pyrrole ring, influencing its reactivity and stabilizing intermediates. This makes the compound a valuable precursor in the development of intricate molecules, including those with potential biological activity. evitachem.com

The aldehyde functional group can undergo a variety of reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions. For instance, it can be used to synthesize more complex pyrrole derivatives through reactions like the Horner-Wadsworth-Emmons reaction. researchgate.net The strategic placement of the acetyl and carbaldehyde groups allows for controlled and selective modifications, which is essential in the multi-step synthesis of complex natural products and pharmaceuticals. evitachem.com

Building Blocks for Heterocyclic Systems and Derivatives

Pyrrole and its derivatives are fundamental building blocks in heterocyclic chemistry, forming the core of many biologically active compounds and materials. scribd.comgoogle.com this compound is a versatile starting material for the construction of a wide array of heterocyclic systems. The presence of both an N-acetyl group and a C-aldehyde group allows for diverse synthetic transformations. evitachem.com

The aldehyde can be a precursor for the formation of other rings fused to the pyrrole core. For example, it can participate in cyclization reactions to form pyrrolo[1,2-a]pyrazines and other fused heterocyclic systems. These complex heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in many natural products and pharmacologically active molecules. nih.govmdpi.com Furthermore, the pyrrole ring itself can be constructed through various synthetic routes, and functionalized pyrroles like this compound are key intermediates in these processes. organic-chemistry.org The ability to create diverse derivatives from this single building block highlights its importance in the synthesis of novel heterocyclic compounds.

Table 1. Examples of Heterocyclic Systems Derived from Pyrrole-3-carbaldehydes

| Starting Material | Resulting Heterocyclic System | Synthetic Strategy |

| 1-(Toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde | (E)-3-[1-(Toluene-4-sulfonyl)-1H-pyrrol-3-yl]prop-2-ene derivatives | Horner-Wadsworth-Emmons reaction |

| N-arylpyrrole-3-carbaldehydes | N-arylpyrroles | One-pot multicomponent synthesis involving Mannich reaction-cyclization and oxidative aromatization |

| Aldehydes, arylamines, and succinaldehyde (B1195056) | N-aryl pyrrole-3-carbaldehydes | Secondary amine-catalyzed reaction with IBX as an oxidant |

Precursors for Specialty Chemicals and Advanced Materials

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of specialty chemicals and advanced materials. evitachem.comacs.org Pyrrole-containing compounds have found broad applications in materials chemistry. google.com The reactivity of the aldehyde and the electronic properties of the acetylated pyrrole ring can be harnessed to create polymers and dyes.

The ability to functionalize the molecule at multiple positions allows for the tuning of its properties, which is a key aspect in the design of materials with specific characteristics. For example, derivatives of pyrrole-3-carbaldehyde can be used in the production of dyes and pigments for textiles and coatings. Furthermore, pyrrole derivatives are utilized in the preparation of semiconducting and fluorescent materials. acs.org The versatility of this compound as a starting material enables the development of a diverse range of specialty chemicals with tailored functionalities for various industrial applications.

Scaffold Engineering in Chemical Research and Development

In medicinal chemistry and drug discovery, molecular scaffolds form the core structure of a series of related compounds. This compound serves as a valuable scaffold for the engineering of novel chemical entities. nih.gov The pyrrole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. mdpi.com

By modifying the functional groups of this compound, chemists can systematically explore the chemical space around the pyrrole core to develop compounds with desired biological activities. For instance, the aldehyde group can be converted into various other functionalities, leading to the synthesis of libraries of compounds for high-throughput screening. The degradation of a 1H-pyrrolo[3,2-c]quinoline scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been shown to retain recognition of the 5-HT6 receptor, demonstrating the potential of pyrrole-based scaffolds in developing new therapeutic agents. nih.gov This approach of scaffold engineering is crucial for the rational design of new drugs and functional molecules.

Table 2. Research Findings on Pyrrole-Based Scaffolds

| Pyrrole Scaffold | Application/Finding |

| 2-phenyl-1H-pyrrole-3-carboxamide | Retains recognition of 5-HT6 receptor, potential for developing inverse agonists with cognition-enhancing activity. nih.gov |

| 1H-pyrrolo[3,2-c]quinoline | Can be degraded to provide the 2-phenyl-1H-pyrrole-3-carboxamide scaffold. nih.gov |

| 1-Acetyl-1H-pyrrole-2-carbaldehyde | Used in the synthesis of (Z)-4-((1-Acetyl-1H-pyrrol-2-yl)methylene)-2-methyloxazol-5(4H)-one. tandfonline.com |

Applications in Flavor and Fragrance Compound Formulation

Pyrrole derivatives are known to contribute to the aroma and flavor of various foods and beverages. mdpi.comresearchgate.net Some pyrrole-based compounds are used as flavoring agents. thegoodscentscompany.com For example, 1-ethyl-1H-pyrrole-2-carbaldehyde is noted for its burnt, roasted, and smoky aroma and is found in black tea. thegoodscentscompany.comnih.gov While direct evidence for the use of this compound in flavor and fragrance formulations is limited in the provided search results, the structural similarity to known flavor compounds suggests its potential in this area.

The Maillard reaction, a key process in the formation of flavor compounds in cooked food, can produce various heterocyclic compounds, including pyrroles. nih.gov The sensory properties of pyrrole derivatives can be influenced by the substituents on the pyrrole ring. Therefore, it is plausible that this compound or its derivatives could be synthesized and utilized to impart specific roasted or savory notes to food products or to create unique scents in fragrances. google.com

Future Perspectives and Research Challenges in 1 Acetyl 1h Pyrrole 3 Carbaldehyde Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives, including 1-Acetyl-1H-pyrrole-3-carbaldehyde, has traditionally relied on multi-step processes with often harsh reaction conditions. nih.govrsc.org A major future direction is the development of greener and more sustainable synthetic routes. This involves a shift towards methods that are more atom-economical, utilize less hazardous reagents, and operate under milder conditions. rsc.orgrsc.org

One promising approach is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules like pyrrole-3-carbaldehydes in a single step from simple starting materials, which aligns with the principles of green chemistry. nih.govrsc.org For instance, a one-pot sequential multicomponent reaction has been developed for the synthesis of substituted pyrrole-3-carbaldehydes, demonstrating the feasibility of such strategies. nih.govrsc.orgresearchgate.net Another key area of development is the use of microwave-assisted organic synthesis and mechanochemistry, which can lead to solvent-free or solvent-minimized reaction conditions. chim.it

Future research will likely focus on expanding the scope of these green methodologies to include the synthesis of a wider variety of N-acylpyrrole-3-carbaldehydes. The development of metal-free catalytic systems is also a significant goal, as this would reduce the environmental impact associated with transition metal catalysts. rsc.org The use of biomass-derived starting materials is another emerging frontier that could revolutionize the sustainable production of pyrrole-based chemicals. diva-portal.org

A notable advancement in this area is the development of a one-pot, four-component reaction for synthesizing diversely substituted pyrroles, showcasing the potential for highly efficient and sustainable synthetic methods. bohrium.com

Exploration of Novel Reactivity and Catalytic Transformations

The aldehyde and N-acyl groups in this compound offer a rich platform for exploring novel chemical reactions and catalytic transformations. The aldehyde at the C3-position is a versatile handle for a multitude of chemical transformations, including name reactions that can lead to the synthesis of new medicinal agents and functionalized materials. nih.gov

Future research is expected to delve into the catalytic activation of different bonds within the molecule. For example, transition metal-catalyzed reactions, particularly those involving rhodium, have shown promise in accessing fused heterocyclic systems from pyrrole aldehydes through processes like intramolecular hydroacylation. rsc.org Copper-catalyzed dehydrogenative cross-coupling reactions also present a pathway to pyrrole-annulated heterocycles. researchgate.netuni-rostock.de

N-heterocyclic carbenes (NHCs) are emerging as powerful organocatalysts for activating pyrrole aldehydes in novel annulation reactions. researchgate.net The exploration of C-H functionalization is another exciting avenue, offering the potential to directly modify the pyrrole ring at various positions. nsf.gov The reactivity of N-acylpyrroles in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also an area of growing interest, as it allows for the formation of C-C bonds through the activation of the otherwise stable amide bond. acs.org

The following table summarizes some of the emerging catalytic transformations involving pyrrole aldehydes and N-acylpyrroles, which could be applied to this compound.

| Catalytic System | Transformation | Potential Application | Reference |

| Rhodium(I) | Intramolecular Hydroacylation | Synthesis of fused heterocycles | rsc.org |

| Copper(I/II) | Dehydrogenative Cross-Coupling | Synthesis of pyrrole-annulated heterocycles | researchgate.net |

| N-Heterocyclic Carbenes | Oxidative Annulation | Construction of complex cyclic systems | researchgate.net |

| Palladium-NHC | Suzuki-Miyaura Cross-Coupling | C-C bond formation via amide activation | acs.org |

Advancements in Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is a critical area of future research, particularly for applications in medicinal chemistry. The synthesis of enantiomerically pure compounds is often essential for achieving desired biological activity and minimizing off-target effects.

A significant focus will be on catalytic asymmetric reactions. For instance, the use of chiral metal complexes as catalysts in Mannich-type reactions involving N-acylpyrroles has been shown to produce β-amino-α-hydroxy carboxylic acid amides with high stereoselectivity. thieme-connect.com The development of highly enantioselective phosphonylation of α,β-unsaturated N-acylpyrroles has also been reported, yielding products with excellent enantiomeric excess. scispace.com

Future challenges include the development of catalytic systems that can control the stereochemistry at multiple centers and the application of these methods to a broader range of substrates. The use of chiral organocatalysts, in addition to metal-based catalysts, will likely play an important role in these advancements. The synthesis of chiral pyrroloketopiperazines via asymmetric Ugi reactions represents an early example of this trend. researchgate.net

Integrated Computational and Experimental Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and catalysts. The integration of computational studies, such as Density Functional Theory (DFT) calculations, with experimental work is becoming an indispensable tool in this regard.

DFT calculations can provide valuable insights into transition state geometries, reaction energy profiles, and the role of catalysts in promoting specific reaction pathways. bris.ac.ukbham.ac.uk For example, computational studies have been used to elucidate the mechanism of the acid-mediated rearrangement of acylpyrroles and to support the proposed catalytic cycle in NHC-catalyzed oxidative reactions. researchgate.netbham.ac.uk

Future research will likely see an even greater synergy between computational and experimental chemistry. This integrated approach will be instrumental in:

Predicting the regioselectivity and stereoselectivity of reactions.

Designing more efficient and selective catalysts.

Understanding the factors that control the reactivity of the pyrrole ring and its substituents.

For instance, DFT calculations have been employed to understand the unexpected coordinative modifications in ruthenium complexes of pyrrole aldehydes, which could have implications for their catalytic applications. mdpi.com

Expanding the Scope of Synthetic Utility in Emerging Chemical Technologies

The unique chemical properties of this compound and its derivatives make them attractive building blocks for a variety of emerging chemical technologies. While their role in medicinal chemistry is well-established, with pyrrole-containing compounds being used as anti-inflammatory drugs and cholesterol-lowering agents, new applications are continually being explored. chim.itresearchgate.net

In materials science, functionalized pyrroles are used in the development of dyes, polymers, and other advanced materials. nih.govrsc.org The ability to tune the electronic properties of the pyrrole ring through substitution makes these compounds promising for applications in organic electronics. diva-portal.org The synthesis of porphyrin-like macrocycles from pyrrole-aldehyde condensations is another area of active research, with potential applications in catalysis and photodynamic therapy. researchgate.netacs.org

Future research will focus on leveraging the reactivity of this compound to create novel molecular architectures with tailored properties. This includes the synthesis of complex natural product analogues, the development of new chemosensors, and the design of innovative drug delivery systems. bohrium.com The versatility of the N-acylpyrrole moiety as a chiral building block will also be further exploited in the synthesis of a wide range of phosphonate-containing compounds and other valuable chemical entities. scispace.comacs.org

Q & A

Q. What are the established synthetic routes for 1-acetyl-1H-pyrrole-3-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of pre-functionalized pyrrole derivatives. For example, analogous pyrazole carbaldehydes are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under reflux, followed by hydrolysis . Characterization involves:

- Melting Point Analysis : Determined using a capillary tube apparatus.

- Spectroscopy :

- FTIR for carbonyl (C=O) and acetyl (C-O) group identification.

- ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl and aldehyde proton signals at δ 2.5–3.0 ppm and δ 9.5–10.0 ppm, respectively) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) is used for purification .

- Elemental Analysis (EA) : Ensures >95% purity by matching experimental vs. calculated C, H, N values .

- X-ray Crystallography : For crystalline derivatives, bond angles and spatial arrangements are resolved (e.g., C–O bond lengths ~1.21 Å for aldehydes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Basic catalysts like K₂CO₃ enhance nucleophilic substitution in aryloxy derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve formylation efficiency in Vilsmeier-Haack reactions .

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product suppression .

- Monitoring Tools : TLC tracking (Rf ~0.5 in 3:7 ethyl acetate/hexane) identifies intermediate stages .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing acetyl group deactivates the pyrrole ring, directing electrophilic substitutions to the 5-position.

- Steric Hindrance : Bulky substituents at the 1-position reduce reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Case Study : In pyrazolo[3,4-d]pyrimidine synthesis, the aldehyde group undergoes condensation with amines, while the acetyl group remains inert under mild conditions .

Q. What strategies address contradictions in reported biological activity data for pyrrole-carbaldehyde derivatives?

- Methodological Answer :

- Dose-Response Analysis : Validate antimicrobial IC₅₀ values across multiple assays (e.g., broth microdilution vs. agar diffusion) .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. chloro groups) on enoyl-ACP reductase inhibition .

- Computational Modeling : DFT calculations predict binding affinities to resolve discrepancies between in vitro and in silico results .

Q. How can computational methods predict the stability and tautomeric behavior of this compound?

- Methodological Answer :

- Tautomer Analysis : Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies keto-enol equilibria. The acetyl group stabilizes the keto form, while the aldehyde favors enolization in polar solvents .

- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., aldehyde oxidation to carboxylic acid at >150°C) .

Experimental Design and Troubleshooting

Q. What are common side reactions during the synthesis of this compound, and how are they mitigated?

- Methodological Answer :

- Side Reactions :

- Over-formylation at the 5-position under prolonged Vilsmeier-Haack conditions .

- Acetyl group hydrolysis in acidic media .

- Mitigation :

- Strict temperature control (<100°C).

- Use of anhydrous solvents and inert atmospheres (N₂/Ar) .

Q. How to design a scalable protocol for this compound without compromising yield?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems reduce reaction time (2–4 hours vs. 12 hours in batch) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Data Interpretation and Validation

Q. How to reconcile conflicting NMR data for pyrrole-carbaldehyde derivatives in different solvents?

- Methodological Answer :

- Solvent Effects : Deuterated DMSO stabilizes enol forms (δ 10.5 ppm for aldehyde), while CDCl₃ favors keto forms (δ 9.8 ppm) .

- Variable Temperature (VT) NMR : Resolve dynamic equilibria by cooling samples to −40°C .

Q. What validation steps ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Positive Controls : Use standard inhibitors (e.g., isoniazid for enoyl-ACP reductase assays) .

- Triplicate Experiments : Report mean ± SD for MIC (Minimum Inhibitory Concentration) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.